molecular formula C20H18N8OS B2979723 (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone CAS No. 2034261-12-4

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone

Cat. No.: B2979723
CAS No.: 2034261-12-4
M. Wt: 418.48
InChI Key: QEIQRBTZHKWENY-UHFFFAOYSA-N
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Description

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone is a useful research compound. Its molecular formula is C20H18N8OS and its molecular weight is 418.48. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds with a 1,2,4-triazole core have been reported to exhibit potent inhibitory activities against cancer cell lines . These compounds may interact with various targets within these cells, leading to their cytotoxic effects.

Mode of Action

Compounds with similar structures have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . Apoptosis is a form of programmed cell death, which is a crucial process in preventing the uncontrolled growth of cells, such as in cancer.

Result of Action

The result of the compound’s action is the inhibition of cancer cell proliferation through the induction of apoptosis . This leads to a decrease in the number of cancer cells, potentially slowing the progression of the disease.

Properties

IUPAC Name

(2-phenyl-1,3-thiazol-4-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N8OS/c29-20(16-12-30-19(23-16)15-4-2-1-3-5-15)27-10-8-26(9-11-27)17-6-7-18(25-24-17)28-14-21-13-22-28/h1-7,12-14H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIQRBTZHKWENY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CSC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.